molecular formula C12H14BrFO3 B8585453 Tert-butyl(2-bromo-4-fluorophenoxy)acetate

Tert-butyl(2-bromo-4-fluorophenoxy)acetate

Cat. No. B8585453
M. Wt: 305.14 g/mol
InChI Key: VLYJZOPHSLJCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl(2-bromo-4-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C12H14BrFO3 and its molecular weight is 305.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl(2-bromo-4-fluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(2-bromo-4-fluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl(2-bromo-4-fluorophenoxy)acetate

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

tert-butyl 2-(2-bromo-4-fluorophenoxy)acetate

InChI

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3

InChI Key

VLYJZOPHSLJCHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-4-fluorophenol (2.15 g, 11.25 mmol) in DMF (60 ml) was treated with potassium carbonate (7.77 g, 96.25 mmol) and t-butyl bromoacetate (1.99 ml, 13.5 mmol) at 60° C. for 12 hours. The reaction mixture was filtered through celite, and partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The crude was absorbed on silica and purified on a silica gel column with a 5%-10% ethyl acetate/hexanes gradient to give the product as colorless oil (2.86 g, 83%).
Quantity
2.15 g
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reactant
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7.77 g
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reactant
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1.99 mL
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reactant
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Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-bromo-4-fluorophenol and tert-butyl bromoacetate, the title compound was obtained as a white solid in quantitative yield.
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0 (± 1) mol
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Reaction Step One
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